molecular formula C15H13N3OS B5320302 4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5320302
M. Wt: 283.4 g/mol
InChI Key: KRCRBNNYPDEHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML007 Analog is a muscarinic receptor agonist designed to target M1 and M4 muscarinic receptor subtypes. It has no direct activity on dopamine receptors. Deficits in M1 receptors are linked to schizophrenia, and M1 receptors directly regulate neural circuits known to be important in both psychosis and cognition .

Preparation Methods

The preparation of ML007 Analog involves synthetic routes that include the use of specific reagents and reaction conditions. The compound is synthesized through a series of chemical reactions that ensure the precise targeting of M1 and M4 muscarinic receptor subtypes. Industrial production methods involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining its purity and efficacy .

Chemical Reactions Analysis

ML007 Analog undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ML007 Analog has a wide range of scientific research applications, including:

Mechanism of Action

ML007 Analog exerts its effects by targeting M1 and M4 muscarinic receptor subtypes. These receptors are involved in regulating neural circuits that are important in psychosis and cognition. By activating these receptors, ML007 Analog helps to modulate the activity of these neural circuits, thereby improving symptoms associated with disorders such as schizophrenia .

Comparison with Similar Compounds

ML007 Analog is unique in its ability to selectively target M1 and M4 muscarinic receptor subtypes without affecting dopamine receptors. Similar compounds include other muscarinic receptor agonists that may target different subtypes or have different mechanisms of action. Some of these similar compounds include:

ML007 Analog stands out due to its specific targeting of M1 and M4 receptors, making it a promising candidate for the treatment of neurodegenerative and neurocognitive disorders .

properties

IUPAC Name

5-(2-ethylsulfanylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-20-13-6-4-3-5-12(13)15-17-14(18-19-15)11-7-9-16-10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCRBNNYPDEHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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